molecular formula C6H3BrFNO2 B2625487 5-Bromo-6-fluoropyridine-2-carboxylic acid CAS No. 1211588-89-4

5-Bromo-6-fluoropyridine-2-carboxylic acid

Cat. No.: B2625487
CAS No.: 1211588-89-4
M. Wt: 219.997
InChI Key: PYJKNQPPWHRMQT-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoropyridine-2-carboxylic acid is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine-2-carboxylic acid. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and reduced or oxidized forms of the original compound .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-6-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJKNQPPWHRMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-89-4
Record name 5-bromo-6-fluoropyridine-2-carboxylic acid
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